molecular formula C9H9NO2 B1329510 2,5-Dimethoxybenzonitrile CAS No. 5312-97-0

2,5-Dimethoxybenzonitrile

Cat. No. B1329510
CAS RN: 5312-97-0
M. Wt: 163.17 g/mol
InChI Key: HWAMEJIMXIXLIH-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzonitrile is a chemical compound with the molecular formula C9H9NO2 . It has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da . It is also known by other names such as 2,5-Dimethoxybenzolcarbonitril, 2,5-Dimethoxybenzonitril, and Benzonitrile, 2,5-dimethoxy- .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxybenzonitrile consists of a benzene ring substituted with two methoxy groups (-OCH3) at the 2nd and 5th positions and a nitrile group (-CN) at the 1st position .

Scientific Research Applications

Selective Serotonin 2A Receptor Agonist

2,5-Dimethoxybenzonitrile derivatives like 25CN-NBOH are acknowledged for their selectivity and potency as serotonin 2A receptor (5-HT2AR) agonists. They are extensively utilized in a range of scientific research, particularly for in vitro and in vivo studies. These derivatives serve as crucial pharmacological tools, aiding in the investigation of 5-HT2AR signaling across various animal models due to their superior selectivity, stability, and favorable physiochemical properties (Rørsted, Jensen, & Kristensen, 2021).

Improved Synthesis for Scientific Accessibility

An improved and scalable synthesis method for 25CN-NBOH has been developed, enhancing its availability to the scientific community. This advancement ensures that researchers can readily access this compound for various pharmacological studies (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).

Chemical Reaction Studies

Studies involving 2,5-Dimethoxybenzonitrile explore its role in chemical reactions, such as its use as a reactant to produce 2-nitro-6-methoxybenzonitrile. These studies contribute to the understanding of chemical synthesis and reaction mechanisms, although they might not directly link to the compound's biological applications (Russell & Tebbens, 2003).

Electrophysiological and Quantum Chemical Analysis

Research delves into the electrophysiological and quantum chemical aspects of dimethoxybenzonitrile derivatives. Such studies focus on vibrational spectroscopy, molecular geometry, and electronic structures, providing insights into the physicochemical characteristics of these compounds. They are crucial for understanding the compound's behavior in various chemical environments and its interactions at the molecular level (Arjunan, Devi, Remya, & Mohan, 2013).

Investigation of Reaction Mechanisms

2,5-Dimethoxybenzonitrile is also involved in the investigation of complex reaction mechanisms, such as hydrogen atom transfer and electron transfer processes. These studies not only shed light on the intrinsic chemical properties of the compound but also contribute significantly to the broader understanding of chemical reaction dynamics (Morimoto, Park, Suenobu, Lee, Nam, & Fukuzumi, 2012).

Safety And Hazards

2,5-Dimethoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled only in a well-ventilated area or outdoors .

properties

IUPAC Name

2,5-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAMEJIMXIXLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201209
Record name 2,5-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzonitrile

CAS RN

5312-97-0
Record name 2,5-Dimethoxybenzonitrile
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Record name 2,5-Dimethoxybenzonitrile
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Record name 5312-97-0
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Record name 2,5-Dimethoxybenzonitrile
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Record name 2,5-dimethoxybenzonitrile
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Record name 2,5-Dimethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
B Bugenhagen, Y Al Jasem… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C9H9NO2, the non-H atoms are essentially coplanar with a maximum deviation of 0.027 (2) Å for the C atom of one of the methyl groups. In the crystal, the …
Number of citations: 1 scripts.iucr.org
BA Hathaway, BE Taylor… - Synthetic communications, 1998 - Taylor & Francis
Selective Preparation of 4-(Bromo or Iodo)-2,5-dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-dimethoxybenzonitrile from 2,5-Di Page 1 SYNTHETIC COMMUNICATIONS, 28(24), 4629-4637 (1998) …
Number of citations: 15 www.tandfonline.com
T Sargent III, AT Shulgin, CA Mathis - J Med Chem, 1984 - chemistry.mdma.ch
1-(4-iodo-2,5-dimethoxyphenyl)-2-propanone , Hive Methods Discourse GC_MS (Hive Addict) 03-31-03 13:53 No 422838 1-(4-iodo-2,5-dimethoxyphenyl)-2-propanone (Rated as …
Number of citations: 2 chemistry.mdma.ch
E Marcher-Rørsted, J Nykodemová… - ACS Medicinal …, 2023 - ACS Publications
The N-benzylphenethylamines (NBOMes) are a class of ligands from which compounds with impressive selectivity for the serotonin 2A receptor (5-HT 2A R) over the closely related …
Number of citations: 3 pubs.acs.org
N Noroozi Pesyan, A Gharib… - Iranian chemical …, 2019 - icc.journals.pnu.ac.ir
A convenient route for cyanation and bromination of some electron-rich aromatics (anisole, 1,3-dimethoxybenzene, 1,4-dimethoxybenzene, 1,3,5-trimethoxybenzene and β-naphthol) by …
Number of citations: 4 icc.journals.pnu.ac.ir
E Märcher Rørsted, AA Jensen… - ChemMedChem, 2021 - Wiley Online Library
4‐(2‐((2‐hydroxybenzyl)amino)ethyl)‐2,5‐dimethoxybenzonitrile (25CN‐NBOH) was first reported as a potent and selective serotonin 2A receptor (5‐HT 2A R) agonist in 2014, and it …
A Dwivedi, K Kesharwani, P Dixit, AK Bajpai - researchgate.net
Benzonitrile (BN) is polar solvent with a dipole moment of 4.18 D, and for this reason it has been extensively used in chemistry as a solvent. So we have done a vibrational …
Number of citations: 0 www.researchgate.net
E Märcher-Rørsted, J Nykodemová, JL Kristensen - SynOpen, 2021 - thieme-connect.com
4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile (25CN-NBOH) was first reported as a potent and highly selective serotonin 2A receptor (5-HT2AR) agonist in 2014. The …
Number of citations: 2 www.thieme-connect.com
T Sargent III, AT Shulgin, CA Mathis - J Med Chem, 1984 - thevespiary.org
By use of appropriate reactions and sequence of steps, 2, 5-dimethoxybenzaldehyde can be converted either to 4-(bromo or iodo)-2, 5-dimethoxybenzonitrile or 2-(bromo or iodo)-3, 6-…
Number of citations: 0 www.thevespiary.org
JL Harmon, LP Wills, CE McOmish, EY Demireva… - … of Pharmacology and …, 2016 - ASPET
In acute organ injuries, mitochondria are often dysfunctional, and recent research has revealed that recovery of mitochondrial and renal functions is accelerated by induction of …
Number of citations: 26 jpet.aspetjournals.org

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